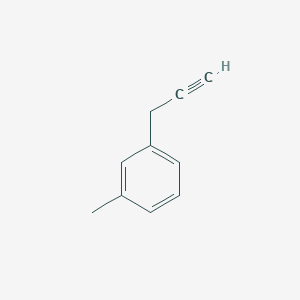

1-Methyl-3-prop-2-yn-1-ylbenzene

Description

Contextualization within Alkynes and Substituted Aromatic Hydrocarbons in Organic Synthesis

1-Methyl-3-prop-2-yn-1-ylbenzene is a molecule that synergistically combines the structural features of two important classes of organic compounds: substituted aromatic hydrocarbons and terminal alkynes. Substituted aromatic hydrocarbons are fundamental components in a myriad of organic molecules, including pharmaceuticals, agrochemicals, and polymers. The presence of a methyl group on the benzene (B151609) ring influences its electronic properties and reactivity in electrophilic aromatic substitution reactions.

The terminal alkyne group (a carbon-carbon triple bond at the end of a carbon chain) is a highly versatile functional group in organic synthesis. wikipedia.org The sp-hybridized carbon atom of the terminal alkyne imparts a notable acidity to the attached hydrogen atom, allowing for the formation of metal acetylides. wikipedia.org This reactivity is the cornerstone of numerous carbon-carbon bond-forming reactions. Furthermore, the triple bond itself can undergo a wide range of transformations, including hydrogenation, hydration, and various cycloaddition reactions. The strategic placement of this alkyne functionality on a substituted benzene ring, as seen in this compound, creates a molecule with a rich and diverse chemical reactivity profile.

A prominent method for the synthesis of such arylalkynes is the Sonogashira coupling reaction. wikipedia.org This cross-coupling reaction, catalyzed by palladium and copper complexes, efficiently joins a terminal alkyne with an aryl or vinyl halide. wikipedia.org For the synthesis of this compound, a plausible route involves the Sonogashira coupling of 3-iodotoluene (B1205562) with propyne. organic-chemistry.org This reaction is typically carried out under mild conditions, using a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF), and has been shown to be effective for a wide range of aryl iodides, including those with both electron-donating and electron-withdrawing groups. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| 3-Iodotoluene | Propyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | This compound |

Table 1: Plausible Sonogashira Coupling Reaction for the Synthesis of this compound. This table outlines a likely synthetic route based on established Sonogashira coupling protocols. wikipedia.orgorganic-chemistry.org

Significance as a Versatile Molecular Synthon and Building Block

The true value of this compound lies in its capacity to serve as a versatile molecular synthon—a building block that can be strategically incorporated into larger, more complex molecules. Its utility stems from the dual reactivity of the aromatic ring and the terminal alkyne.

The terminal alkyne functionality is particularly significant. It can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the efficient and highly selective formation of 1,4-disubstituted 1,2,3-triazole rings, which are important pharmacophores found in numerous biologically active compounds. nih.gov The reaction of this compound with an organic azide (B81097) would thus furnish a triazole-linked structure, providing a powerful tool for drug discovery and development.

Furthermore, the alkyne moiety can engage in various other transition metal-catalyzed transformations. nih.gov These include cycloisomerization reactions to form heterocyclic compounds, and other cross-coupling reactions that allow for the introduction of additional molecular complexity. nih.gov For instance, while a specific study on the difunctionalization of alkynes noted that prop-2-yn-1-ylbenzene did not yield the expected product under their specific conditions, it highlights its use as a substrate in exploring novel synthetic methodologies. acs.orgacs.org

The presence of the methyl-substituted benzene ring also offers opportunities for further functionalization through electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of substituents at positions ortho and para to the methyl group. This multi-faceted reactivity makes this compound a valuable and adaptable tool in the arsenal (B13267) of synthetic organic chemists.

| Reaction Type | Reagent | Functional Group Transformation | Potential Application |

| Sonogashira Coupling | Aryl/Vinyl Halide | C-C bond formation | Synthesis of complex alkynes |

| Click Chemistry (CuAAC) | Organic Azide | Formation of 1,2,3-triazole ring | Drug discovery, bioconjugation |

| Cycloaddition Reactions | Various dienes/dipoles | Formation of cyclic compounds | Synthesis of heterocycles |

| Hydrogenation | H₂ / Catalyst | Alkyne to alkene or alkane | Selective reduction |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Introduction of substituents on the benzene ring | Molecular diversification |

Table 2: Potential Reactions and Applications of this compound. This table summarizes the key chemical transformations that this compound can undergo, highlighting its versatility as a synthetic building block.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-prop-2-ynylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-5-10-7-4-6-9(2)8-10/h1,4,6-8H,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCDYWSQDXGJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 3 Prop 2 Yn 1 Ylbenzene and Analogs

Alkylation Approaches for Aryl Propargylation

The direct attachment of a propargyl group to an aromatic ring, known as aryl propargylation, is a fundamental transformation for synthesizing compounds like 1-Methyl-3-prop-2-yn-1-ylbenzene. This can be achieved through several alkylation strategies, primarily involving the reaction of an aromatic nucleus with a three-carbon propargyl unit.

Base-Mediated Coupling with Propargyl Halides

The formation of a carbon-carbon bond between an aromatic ring and a propargyl group can be facilitated by base-mediated coupling reactions, often involving organometallic intermediates. A prominent example is the Negishi coupling, a powerful reaction that joins an organozinc compound with an organic halide using a nickel or palladium catalyst. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a 3-methylphenylzinc halide with a propargyl halide. The organozinc reagent is prepared from the corresponding aryl halide, and its use is advantageous due to its functional group tolerance compared to more reactive organolithium or Grignard reagents. wikipedia.org

Another key reaction is the Sonogashira coupling, which typically couples a terminal alkyne with an aryl or vinyl halide. A transition-metal-free Sonogashira-type coupling has been developed for the one-pot arylation of terminal alkynes. chemistryviews.org This method involves the deprotonation of the alkyne with a strong base like n-BuLi, followed by reaction with an aryl source. chemistryviews.org

Furthermore, the direct reductive coupling of propargyl halides with carbonyl compounds can be achieved catalytically, moving beyond the need for preformed carbanions and stoichiometric metal reductants. nih.gov While often applied to aldehydes and ketones, the principles of activating propargyl halides are central to their use in aryl coupling.

Catalytic Processes for Optimized Yields and Purity

Catalytic methods are central to modern organic synthesis, offering efficient and selective pathways for aryl propargylation. These processes often utilize propargylic alcohols as the propargyl source, which is advantageous as the only byproduct is water, enhancing atom economy.

Several catalytic systems have been developed for the Friedel-Crafts-type alkylation of aromatic compounds with propargylic alcohols:

Ruthenium Catalysis: A novel propargylation of aromatic compounds using propargylic alcohols has been achieved with a diruthenium complex as a catalyst. acs.orgacs.org This method affords the corresponding propargylated aromatic products in good yields with complete regioselectivity. acs.orgacs.org The reaction is particularly effective for electron-rich arenes. acs.org

Cerium Catalysis: Cerium(III) triflate (Ce(OTf)₃) has been shown to be a simple and efficient catalyst for the propargylation of a variety of aromatic compounds with propargylic alcohols. blucher.com.brrsc.org The products are obtained with good yields and short reaction times. blucher.com.br The effectiveness of the reaction is influenced by the choice of solvent, with nitromethane (B149229) proving to be optimal in certain cases. blucher.com.br

Iron Catalysis: Ferric chloride (FeCl₃), an inexpensive and non-toxic catalyst, has been used for the direct alkylation of electron-rich aromatics and indoles with various propargyl alcohols under mild conditions. rsc.org This method demonstrates high yield and excellent regioselectivity, proceeding smoothly at room temperature without the need for excluding moisture or air. rsc.org

The table below summarizes the conditions and yields for the Cerium(III) triflate catalyzed propargylation of indole (B1671886), which serves as a model for electron-rich aromatic systems.

| Entry | Solvent | Catalyst Amount (mmol) | Yield (%) |

| 1 | MeNO₂ | 0.3 | 85 |

| 2 | Glycerol | 0.3 | 45 |

| 3 | DMAc | 0.3 | 40 |

| 4 | CH₃CN | 0.3 | 60 |

| 5 | i-Propanol | 0.3 | 55 |

| 6 | MeNO₂ | 0.1 | 65 |

| 7 | MeNO₂ | 0.5 | 80 |

Table 1: Effect of solvent and catalyst amount on the Ce(OTf)₃-catalyzed reaction of indole with 2,4-diphenylbut-3-yn-2-ol. blucher.com.br

Strategic Routes for Propargyl Moiety Introduction on Substituted Aromatics

Introducing a propargyl group onto a pre-substituted aromatic ring, such as the toluene (B28343) derivative required for this compound, requires careful strategic planning to control the position of the new substituent (regioselectivity).

Direct Friedel-Crafts alkylation of toluene with a propargylating agent would likely result in a mixture of ortho, para, and the desired meta isomers, with the meta product being minor due to the ortho-para directing nature of the methyl group. Therefore, more refined strategies are necessary.

A superior strategy involves using a pre-functionalized aromatic compound where a directing group or a coupling handle is already in the desired meta position relative to the methyl group. For example, starting with 3-bromotoluene (B146084) allows for a specific cross-coupling reaction. The Negishi coupling, using a palladium or nickel catalyst, can effectively couple an organozinc reagent derived from 3-bromotoluene with a propargylic halide. wikipedia.org This approach ensures the propargyl group is introduced exclusively at the 3-position.

Alternative strategies involve building the functionality from a group already present on the ring. For instance, substituted benzaldehydes can be reacted with propargylamine (B41283) to form propargyl imines, and substituted benzoic acids can be coupled with propargylamine to yield propargyl amides. mdpi.com These intermediates can then be further transformed to achieve the target structure.

Green Chemistry Approaches to Synthesis

Modern synthetic chemistry places increasing emphasis on "green" methodologies that minimize environmental impact. This includes using less hazardous solvents, avoiding toxic catalysts, and improving atom economy.

Several green approaches are relevant to the synthesis of aryl alkynes:

Catalyst- and Metal-Free Reactions: A method for synthesizing fused aryl halides involves the reaction of tetrayne and allyl halides in a mixture of DMF and water, which proceeds without any metal catalyst or additives. chu.edu.cn Similarly, a multicomponent reaction for preparing vinyl sulfones from alkynes has been developed that is performed at room temperature without metal catalysts. rsc.org These approaches reduce reliance on potentially toxic and expensive heavy metals.

Mechanochemistry: The use of ball milling for organic reactions is a significant green chemistry technique as it often eliminates the need for solvents. mdpi.com Mechanochemical methods have been successfully applied to transition-metal-catalyzed reactions of alkynes, including Sonogashira couplings, offering advantages like shorter reaction times and high yields. mdpi.com

Aqueous Synthesis: Performing reactions in water is a key goal of green chemistry. While challenging for many organometallic reactions, progress has been made in developing aqueous, air-compatible cross-coupling methods for alkyl halides with aryl boronic species. acs.org The development of such systems for propargylation would represent a significant step forward.

Atom Economy: As mentioned previously, the direct catalytic propargylation of arenes with propargylic alcohols is highly atom-economical, producing water as the sole byproduct. acs.orgblucher.com.brrsc.org This contrasts favorably with syntheses that use propargyl halides and generate stoichiometric amounts of salt waste.

Comprehensive Analysis of Chemical Transformations and Reactivity Profiles

Reactions Involving the Terminal Propargyl Alkyne Moiety

The terminal alkyne group is the primary site of reactivity in 1-methyl-3-prop-2-yn-1-ylbenzene, participating in a range of addition and coupling reactions.

Hydrogenation and Selective Reduction Pathways

The triple bond of the propargyl group can be fully or partially reduced to yield the corresponding alkane or alkene. Complete hydrogenation over a catalyst like palladium on carbon will saturate the triple bond, forming 1-allyl-3-methylbenzene and subsequently 1-methyl-3-propylbenzene.

Selective reduction to the alkene is a more nuanced process. The use of specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), allows for the stereoselective formation of the (Z)-alkene, (Z)-1-(prop-1-en-1-yl)-3-methylbenzene. This transformation proceeds via syn-addition of hydrogen to the alkyne. Conversely, dissolving metal reductions, for instance with sodium in liquid ammonia, typically yield the (E)-alkene, (E)-1-(prop-1-en-1-yl)-3-methylbenzene, through an anti-addition mechanism.

Oxidative Transformations to Carboxylic Acid Derivatives

The oxidation of the methyl group on the benzene (B151609) ring can lead to the formation of the corresponding carboxylic acid. google.com Under specific catalytic conditions, aromatic methyl groups can be oxidized to carboxylic acids. google.com For instance, using air or air containing carbon dioxide in the presence of a metalloporphyrin catalyst can facilitate this transformation. google.com The reaction conditions, including temperature and catalyst composition, influence the conversion rate and selectivity towards the carboxylic acid. google.com This process is significant as aromatic carboxylic acids are valuable industrial raw materials. google.com

Another oxidative pathway involves the transformation of the furan (B31954) ring in related compounds. For example, the oxidation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones can lead to prop-2-en-1-ones through oxidative furan dearomatization and subsequent cyclization. mdpi.com This process typically involves an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) followed by treatment with an acid such as trifluoroacetic acid (TFA). mdpi.com

Metal-Catalyzed Coupling Reactions

The terminal alkyne of this compound is a key functional group for the formation of new carbon-carbon bonds through various metal-catalyzed coupling reactions.

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgresearchgate.net This reaction is fundamental in synthesizing conjugated enynes and other complex organic molecules. researchgate.netcsic.es The reaction of this compound with an aryl halide, such as iodobenzene, under Sonogashira conditions would yield a diarylacetylene derivative.

The efficiency and conditions of the Sonogashira coupling can be influenced by various factors, including the choice of catalyst, solvent, and base. researchgate.netrsc.org For instance, reactions can be performed under mild conditions in aqueous media using surfactants. rsc.org The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the copper(I) acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base), and finally, reductive elimination to give the coupled product and regenerate the palladium(0) catalyst.

Table 1: Sonogashira Coupling Reaction Parameters

| Parameter | Description | Common Examples |

|---|---|---|

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |

| Copper(I) Co-catalyst | Activates the alkyne for transmetalation. | CuI |

| Base | Neutralizes the HX by-product and facilitates the formation of the copper acetylide. | Triethylamine (B128534), Diisopropylamine |

| Solvent | Provides the reaction medium. | Toluene (B28343), Dioxane, DMF |

| Aryl/Vinyl Halide | The electrophilic coupling partner. | Iodobenzene, Bromobenzene, Vinyl iodide |

While the classic Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide, variations of this reaction can be used to functionalize molecules containing alkyne moieties. nih.govnih.gov Although this compound itself would not be a direct substrate for a standard Suzuki-Miyaura coupling, it can be transformed into a suitable coupling partner. For example, hydroboration of the alkyne would generate an alkenylborane, which could then participate in a Suzuki-Miyaura reaction with an aryl halide.

Alternatively, the aryl part of the molecule could be functionalized. If this compound were to be halogenated on the aromatic ring, for instance, to create 1-bromo-2-methyl-4-(prop-2-yn-1-yl)benzene, this halogenated derivative could then undergo a Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or alkyl group onto the benzene ring. nih.gov This widely used reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov

Gold catalysts are known to effectively catalyze the isomerization of alkynes and related compounds. nih.govorganic-chemistry.orgrsc.orgrsc.orgamanote.com Propargylic esters, for example, can undergo rearrangement in the presence of a gold(I) catalyst to form substituted allenes or dienes. organic-chemistry.orgrsc.org If this compound were converted to its corresponding propargylic alcohol and then esterified, the resulting ester could potentially undergo a gold-catalyzed isomerization.

For instance, gold(I)-catalyzed rearrangement of allenyl carbinol esters can lead to the stereoselective synthesis of functionalized 1,3-butadien-2-ol esters. organic-chemistry.org This transformation proceeds through a 1,3-shift of the ester group onto a gold-activated allene (B1206475). organic-chemistry.org Similarly, gold catalysts can promote the cycloisomerization of enynes to form various cyclic structures. rsc.orgrsc.org The specific outcome of the isomerization is often dependent on the catalyst system and the substitution pattern of the starting material. nih.govrsc.org

Cycloaddition Chemistry: Emphasis on Click Reactions

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. youtube.comorganic-chemistry.org This transformation provides a powerful and reliable method for covalently linking two molecular fragments, one bearing a terminal alkyne and the other an azide (B81097). For this compound, the CuAAC reaction proceeds exclusively to yield the 1,4-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgmasterorganicchemistry.com The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, or by using a stable Cu(I) salt such as copper(I) iodide. researchgate.net The broad functional group tolerance and applicability in aqueous systems have made CuAAC indispensable in medicinal chemistry, materials science, and bioconjugation. rsc.org

| Alkyne | Azide Partner | Catalyst System | Product (1,4-Regioisomer) |

|---|---|---|---|

| This compound | Benzyl Azide | CuSO4, Sodium Ascorbate | 1-Benzyl-4-(m-tolyl)-1H-1,2,3-triazole |

| This compound | Phenyl Azide | CuI, Base | 1-Phenyl-4-(m-tolyl)-1H-1,2,3-triazole |

| This compound | (Azidomethyl)benzene | Cu(OAc)2 | 1-(Phenylmethyl)-4-(m-tolyl)-1H-1,2,3-triazole |

As a powerful complement to the CuAAC reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. acs.orgnih.gov This transformation is highly selective and proceeds under the control of specific ruthenium(II) catalysts, most notably pentamethylcyclopentadienyl ruthenium chloride complexes such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂]. acs.orgnih.gov When this compound is reacted with an organic azide in the presence of a suitable ruthenium catalyst, the cycloaddition occurs to form the 1,5-disubstituted triazole product with high fidelity. masterorganicchemistry.comnih.gov The mechanism is distinct from the copper-catalyzed pathway and is believed to involve an oxidative coupling to form a six-membered ruthenacycle intermediate, followed by reductive elimination. nih.gov The ability to selectively generate either the 1,4- or 1,5-triazole isomer by choosing between copper or ruthenium catalysis offers immense synthetic flexibility. masterorganicchemistry.comacs.org

| Alkyne | Azide Partner | Catalyst | Product (1,5-Regioisomer) |

|---|---|---|---|

| This compound | Benzyl Azide | [CpRuCl(COD)] | 1-Benzyl-5-(m-tolyl)-1H-1,2,3-triazole |

| This compound | Phenyl Azide | [CpRuCl(PPh3)2] | 1-Phenyl-5-(m-tolyl)-1H-1,2,3-triazole |

| This compound | Ethyl Azidoacetate | [Cp*RuCl(COD)] | Ethyl 2-(5-(m-tolyl)-1H-1,2,3-triazol-1-yl)acetate |

The concept of bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org The terminal alkyne group of this compound serves as an excellent bioorthogonal handle. Once this compound, or a derivative, is metabolically incorporated into a biomolecule such as a protein, glycan, or nucleic acid, it introduces a chemical reporter that is otherwise absent from the biological system.

This alkyne handle can then be selectively targeted using a probe molecule containing a complementary azide functional group via the CuAAC reaction. This ligation strategy is central to many techniques in chemical biology for visualizing, tracking, and isolating biomolecules of interest. For example, an alkyne-tagged protein can be ligated with an azide-functionalized fluorophore for imaging by fluorescence microscopy or with an azide-functionalized biotin (B1667282) tag for affinity purification and subsequent identification. The high specificity, efficiency, and biocompatibility of the CuAAC make it a premier tool for studying dynamic processes in living cells and organisms. rsc.org

Huisgen 1,3-Dipolar Cycloadditions and Steric Hindrance Considerations

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for forming five-membered heterocyclic rings. fu-berlin.deorganic-chemistry.orgwikipedia.org In the context of this compound, the terminal alkyne serves as an excellent dipolarophile for reactions with 1,3-dipoles, such as organic azides. The copper-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is particularly notable for its high regioselectivity, yielding exclusively 1,4-disubstituted 1,2,3-triazoles under mild conditions. nih.govnih.gov

The reactivity of this process is generally high; however, steric hindrance can play a role. For this compound, the methyl group is positioned at the meta position relative to the propargyl group. This placement means it is sufficiently distant from the terminal alkyne and is not expected to exert significant steric hindrance on the approaching azide. Research on substituted phenylacetylenes indicates that even more sterically demanding ortho-substituted derivatives react at rates comparable to their meta and para counterparts, achieving full conversion in short timeframes. nih.govacs.org While severe steric bulk on the azide or alkyne can slow the reaction, the meta-methyl group of this compound is unlikely to present a significant barrier, allowing for efficient formation of the corresponding triazole product. acs.orgscite.ai The reaction's reliability and low sensitivity to moderate steric effects make it a highly effective method for molecular assembly. researchgate.net

Reactions of the Substituted Benzene Ring

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring dictate the position of the incoming electrophile. vanderbilt.edu this compound has two substituents to consider: a methyl group (-CH₃) and a propargyl group (-CH₂C≡CH).

Methyl Group (-CH₃): This is a weakly activating group that directs incoming electrophiles to the ortho and para positions. quora.comyoutube.com This is due to its electron-donating inductive effect and hyperconjugation, which stabilize the carbocation intermediates (arenium ions) formed during the substitution at these positions. vanderbilt.edulibretexts.org

Propargyl Group (-CH₂C≡CH): This group is generally considered to be weakly deactivating due to the inductive electron-withdrawing nature of the sp-hybridized carbons in the alkyne. Despite being deactivating, alkyl groups, including substituted ones like propargyl, are typically ortho, para-directing.

The primary sites for electrophilic attack will be the positions that are activated by the methyl group and least deactivated by the propargyl group. The most likely positions for substitution are C4 and C6, which are para and ortho to the activating methyl group, respectively. Position C2 is also activated, but may experience some steric hindrance from the two adjacent substituents. The C5 position is meta to the methyl group and would not be favored. Computational models and analysis of similar substituted systems are often used to more accurately predict the product distribution in such cases. researchgate.netnih.govrsc.org

| Position | Effect of Methyl Group (C1) | Effect of Propargyl Group (C3) | Predicted Reactivity |

|---|---|---|---|

| 2 | Ortho (Activating) | Ortho (Directing) | Highly Favorable (potential steric hindrance) |

| 4 | Para (Activating) | Ortho (Directing) | Highly Favorable |

| 5 | Meta (Deactivating) | Meta (Deactivating) | Unfavorable |

| 6 | Ortho (Activating) | Para (Directing) | Highly Favorable |

Pericyclic Reactions and Rearrangements

Derivatives of this compound, particularly propargylic alcohols, can undergo several types of intramolecular rearrangements to form allenes. organic-chemistry.org One of the most prominent examples is the Meyer-Schuster rearrangement . synarchive.comrsc.org This acid-catalyzed reaction converts secondary or tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgorganicreactions.org The mechanism involves protonation of the hydroxyl group, a rate-determining 1,3-shift to form an allene intermediate, and subsequent tautomerization. iaea.org

Another significant pathway is the propargyl Claisen rearrangement , which involves the iaea.orgiaea.org-sigmatropic rearrangement of propargyl vinyl ethers to produce allenic aldehydes or ketones. csic.esrsc.org This transformation is a valuable method for synthesizing functionalized allenes, which can then be used as intermediates in more complex syntheses. rsc.org Catalysts, such as gold(I) complexes, can facilitate these rearrangements under mild conditions. organic-chemistry.org Electrophile-induced rearrangements of propargylic esters are also possible, providing another route to functionalized unsaturated ketones via a 1,3-acyloxy shift. nih.gov

Propargylic systems derived from this compound can undergo nucleophilic substitution to yield allenes, often through an SN2' mechanism. rsc.org In this reaction, a nucleophile attacks the γ-carbon of the propargylic system, leading to a rearrangement of the triple bond and displacement of a leaving group from the α-carbon.

For this to occur, the hydroxyl group of the corresponding propargylic alcohol must first be converted into a better leaving group, such as a halide, mesylate, or phosphate. rsc.orgorganic-chemistry.org The reaction of the resulting propargylic halide or sulfonate with various nucleophiles can then proceed.

Key factors influencing the outcome include:

Nucleophile: Soft, bulky nucleophiles tend to favor the SN2' pathway leading to allenes. Organocuprates, for example, are commonly used for this transformation. organic-chemistry.org

Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred for SN2 type reactions. nih.govimtm.cznih.gov

Catalyst: Transition metals like nickel, palladium, and copper can catalyze these reactions, often enhancing the regioselectivity towards the allene product. organic-chemistry.orgnih.gov

| Reaction Type | Substrate Derivative | Typical Reagents | Product |

|---|---|---|---|

| Meyer-Schuster Rearrangement | Propargylic alcohol | Acid catalyst (e.g., H₂SO₄, PTSA) | α,β-Unsaturated ketone |

| Propargyl Claisen Rearrangement | Propargyl vinyl ether | Heat or Gold(I) catalyst | Allenic aldehyde/ketone |

| SN2' Substitution | Propargylic halide/mesylate | Organocuprates, Grignard reagents (with Ni/Pd catalyst) | Substituted allene |

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Diffraction AnalysisNo published X-ray diffraction studies for 1-Methyl-3-prop-2-yn-1-ylbenzene were found, meaning information regarding its solid-state structure, conformation, and crystal packing is unavailable.

Due to the absence of this fundamental data, a scientifically rigorous article that adheres to the user's specific outline cannot be constructed at this time.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique in the characterization of new chemical entities. It provides the percentage composition of elements within a sample, which is then used to determine the empirical formula of the compound. This process is crucial for verifying the molecular formula, which is typically proposed based on spectroscopic data. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₁₀.

The theoretical percentages of carbon (C) and hydrogen (H) are determined using the atomic masses of these elements and the molecular weight of the compound. The molecular formula C₁₀H₁₀ indicates the presence of ten carbon atoms and ten hydrogen atoms.

The verification of the empirical formula is achieved by comparing these theoretical values with the results obtained from experimental elemental analysis. However, a review of available scientific literature and chemical databases did not yield any published experimental data for the elemental analysis of this compound. Such data is typically generated during the synthesis and characterization of a new compound and reported in peer-reviewed journals. In the absence of these experimental findings, a direct comparison to validate the empirical formula cannot be performed.

Below is a data table outlining the theoretical elemental composition of this compound. The fields for experimental data are intentionally left blank as this information is not publicly available.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 92.26 | Data not available |

| Hydrogen (H) | 7.74 | Data not available |

| Total | 100.00 | Data not available |

Theoretical values are calculated based on the molecular formula C₁₀H₁₀ and atomic masses C = 12.011 u, H = 1.008 u.

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

While specific DFT studies on 1-Methyl-3-prop-2-yn-1-ylbenzene are not widely available, research on analogous structures provides a template for understanding its properties. For instance, DFT calculations are frequently used to predict the acid dissociation constant (pKa) of terminal alkynes, a key feature of the propargyl group in the target molecule. compchemday.org Computational strategies for this include using thermodynamic cycles and isodesmic reaction schemes. compchemday.org

In a study on a related compound, 1-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, DFT calculations were employed to elucidate the HOMO-LUMO behavior and determine the energy gap, which is critical for understanding electronic transitions and reactivity. researchgate.net Similarly, DFT has been used to study the reaction mechanisms involving alkynes, such as their difunctionalization, by calculating the stability of reaction intermediates. acs.orgacs.org These examples underscore the capability of DFT to predict the electronic landscape and chemical reactivity of molecules containing the prop-2-yn-1-ylbenzene moiety.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and molecular motion. By simulating the movements of atoms and molecules over time, MD can reveal stable conformations, transition pathways between different states, and thermodynamic properties.

For a flexible molecule like this compound, with its rotatable propargyl and methyl groups, conformational analysis is key to understanding its three-dimensional structure and how that structure influences its interactions and properties. MD simulations, often coupled with quantum mechanics in multiscale approaches, are essential for modeling charge transport in organic semiconductor materials. rsc.org These simulations can account for the dynamic disorder caused by intermolecular vibrations, which can impact properties like charge carrier mobility. rsc.org While specific MD studies on this exact molecule are not prominent, the methodology is standard for analyzing related organic materials intended for electronic applications.

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state, known as crystal packing, is governed by a complex network of intermolecular interactions. Understanding these forces is critical for predicting the physical properties of a material, such as its melting point, solubility, and electronic characteristics.

In a detailed study of 1-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, a molecule containing the same propargyl substituent, Hirshfeld analysis revealed the dominant role of specific interactions in the crystal packing. researchgate.net The analysis provides a quantitative breakdown of these interactions, as shown in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 44.1 |

| H···C/C···H | 33.5 |

| O···H/H···O | 13.4 |

This data highlights that the crystal packing is primarily driven by hydrogen-hydrogen, carbon-hydrogen, and oxygen-hydrogen contacts. researchgate.net Similar analysis on 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline showed that H···H (42.8%), C···H/H···C (36.8%), and N···H/H···N (8.3%) were the major interactions. nih.gov

Graph set theory provides a systematic way to describe and classify the patterns of hydrogen bonds in a crystal structure. nih.govresearchgate.net This method views the hydrogen-bonded network topologically, with molecules as nodes and hydrogen bonds as lines connecting them. researchgate.net The resulting patterns, or motifs, are assigned designators to classify them. scispace.com The four primary designators are:

S for intramolecular hydrogen bonds

C for chains of hydrogen bonds

R for rings of hydrogen bonds

D for other finite (discrete) hydrogen-bonded patterns

Each designator is further described by specifying the number of donors (d) and acceptors (a) involved in the pattern, as well as the number of atoms in the ring or chain, in the format Gad(n). researchgate.net This powerful notation allows for the unambiguous description and comparison of complex supramolecular architectures across different crystalline materials. researchgate.netnih.gov For molecules containing potential hydrogen bond donors and acceptors, like derivatives of this compound, this analysis is crucial for understanding their self-assembly in the solid state.

Reaction Mechanism Elucidation via Computational Pathway Analysis

Computational chemistry offers profound insights into the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. By identifying stationary points like transition states and intermediates, a step-by-step reaction pathway can be delineated. smu.edunih.gov

The United Reaction Valley Approach (URVA) is a sophisticated method for analyzing reaction mechanisms in detail. smu.edu It partitions the reaction path into distinct phases that describe the chemical transformations of the reacting complex: nih.gov

Contact Phase: Initial van der Waals interactions.

Preparation Phase: Reactants geometrically and electronically prepare for the reaction.

Transition State Phase(s): The core chemical processes of bond breaking and formation occur.

Product Adjustment Phase: The newly formed products relax structurally.

Separation Phase: Products move apart.

This level of analysis reveals the sequence of chemical events and the electronic factors that control the reaction. smu.edu For reactions involving the alkyne group of this compound, such as additions, cycloadditions, or coupling reactions, computational pathway analysis can clarify the mechanism, predict stereochemical outcomes, and explain catalytic effects. mdpi.comwikipedia.org For example, DFT calculations have been used to propose a mechanism for the difunctionalization of alkynes, suggesting the relative stability of different intermediates dictates the final product stereochemistry. acs.orgacs.org

Prediction of Optoelectronic Properties and Charge Mobility in Related Systems

Phenylacetylene (B144264) derivatives are a well-studied class of materials for applications in nonlinear optics and organic electronics. acs.orgacs.org The optoelectronic properties of these systems, which are related to this compound, can be predicted using computational methods. These properties are heavily influenced by molecular packing and the degree of electronic coupling between adjacent molecules. researchgate.net

| Parameter | Description | Computational Relevance |

|---|---|---|

| Electronic Coupling (Jif) | The strength of the electronic interaction between the initial (i) and final (f) molecules. Also known as the hopping matrix element. | Calculated using quantum chemistry methods; highly sensitive to the relative orientation and distance between molecules. |

| Reorganization Energy (λ) | The energy required to distort the geometry of a molecule upon accepting a charge, and the energy released when the charged molecule returns to a neutral geometry. | Calculated via DFT, it reflects the electron-phonon interaction and has intramolecular and intermolecular components. |

| Gibbs Free Energy Change (ΔGif) | The difference in energy between the initial and final states of the hopping event. | Determined by the electrostatic environment and any external electric field. |

Multiscale simulations that combine quantum chemistry, molecular dynamics, and Kinetic Monte Carlo methods can effectively model these parameters to predict charge mobility. rsc.org Studies on related organic materials show that factors like the length of alkyl side-chains can significantly influence molecular ordering and, consequently, enhance charge-carrier mobility. rsc.org The photoluminescence (PL) properties of phenylacetylene-based structures have also been investigated, showing that intermolecular interactions in thin films can lead to aggregate species that alter the emission spectra compared to dilute solutions. nih.gov

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's reactivity, involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. For this compound, no studies detailing its HOMO-LUMO energies or the spatial distribution of these orbitals are currently available in the public domain. Such an analysis would typically be performed using methods like Density Functional Theory (DFT), but no such calculations have been reported for this compound.

Transition Density Matrix (TDM) Calculations

Transition Density Matrix (TDM) calculations are employed to analyze the nature of electronic transitions, for instance, upon photoexcitation. The TDM provides a visual representation of the electron-hole coherence and is instrumental in understanding charge transfer characteristics within a molecule. For this compound, TDM analysis would reveal the electronic rearrangement during transitions, but the necessary computational studies to generate these matrices have not been conducted.

Reorganization Energy Calculations

Reorganization energy is a critical parameter in the study of charge transfer processes, such as those occurring in organic electronics. It quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. There are two components to this energy: the internal reorganization energy (related to changes in bond lengths and angles) and the external reorganization energy (related to the surrounding solvent or medium). For this compound, there is no available data on its calculated reorganization energy for either electron or hole transport.

Research Applications and Functional Material Design

Role as a Key Intermediate in Complex Organic Synthesis

The utility of a chemical compound in the synthesis of more complex molecules is a cornerstone of modern organic chemistry. The presence of both an aromatic ring and a reactive alkyne functionality in 1-Methyl-3-prop-2-yn-1-ylbenzene positions it as a potentially valuable building block.

The terminal alkyne group in this compound is a versatile handle for a variety of chemical transformations. These reactions can lead to the construction of intricate and advanced molecular frameworks. For instance, the Sonogashira coupling, a powerful cross-coupling reaction, could potentially be employed to link the propargyl group to various aryl or vinyl halides, thereby extending the carbon skeleton and creating complex conjugated systems. Furthermore, the alkyne can participate in cycloaddition reactions, such as the Huisgen [3+2] cycloaddition, to form five-membered heterocyclic rings, which are prevalent in many biologically active molecules and functional materials.

While the potential for these reactions is high, specific examples of the successful use of this compound in the construction of such advanced architectures are not widely reported in the available scientific literature. However, a study on sulfonium (B1226848) salt-mediated difunctionalization of alkynes investigated a related compound, prop-2-yn-1-ylbenzene, as a potential substrate. acs.orgacs.org Unfortunately, under the optimized reaction conditions, this aliphatic alkyne did not yield the desired alkenyl phosphorthioates, suggesting that the reactivity of the propargylic system in this context may be more nuanced than that of other alkynes. acs.orgacs.org

The chemical structure of this compound allows for its transformation into a wide array of functionalized molecular scaffolds. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at positions ortho and para to the methyl and propargyl substituents. Concurrently, the terminal alkyne can be transformed through a multitude of reactions including hydration to form a ketone, reduction to yield the corresponding alkene or alkane, and the previously mentioned coupling and cycloaddition reactions.

This dual reactivity makes this compound a theoretical precursor to a diverse library of compounds. For example, selective functionalization of either the aromatic ring or the alkyne, followed by further reaction at the other site, could lead to a range of disubstituted toluene (B28343) derivatives with potential applications in medicinal chemistry and materials science. However, specific and detailed research findings on the systematic exploration of this compound as a precursor to such diversely functionalized scaffolds are limited in the current body of scientific literature.

Applications in Materials Science

The unique combination of an aromatic ring and an alkyne in this compound suggests its potential utility in the field of materials science, where such structures can impart desirable electronic, optical, or physical properties to materials.

The reactivity of the propargyl group allows for the incorporation of the 1-methylphenyl moiety into larger molecular structures, leading to the development of specialty chemicals. For instance, the "click" reaction, a highly efficient and specific type of cycloaddition, could be used to attach this molecule to polymers, surfaces, or biomolecules, thereby tailoring their properties. A related compound, 1-Methyl-3-(prop-2-yn-1-yloxy)benzene, is noted for its use in the production of specialty chemicals and materials with unique properties. While this suggests the potential of the propargyl group in this context, direct evidence for the application of this compound in creating tailored materials is not extensively documented.

Terminal alkynes are known to be polymerizable through various mechanisms, including Ziegler-Natta catalysis and metathesis polymerization. In principle, this compound could serve as a monomer for the synthesis of polymers containing polyacetylene backbones with pendant m-tolyl groups. Such polymers could exhibit interesting conductive or semi-conductive properties.

The conjugated system formed by the benzene (B151609) ring and the potential for extending this conjugation through reactions of the alkyne group make this compound a candidate for integration into organic electronic and optoelectronic materials. The m-tolyl group can influence the solubility and solid-state packing of resulting materials, which are crucial factors for device performance.

Molecules containing phenylacetylene (B144264) units are often explored for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to functionalize both the aromatic ring and the alkyne of this compound could allow for the fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels, to optimize its performance in such devices. However, there is a lack of specific research demonstrating the incorporation and performance of this compound in organic electronic and optoelectronic materials.

Development of Molecular Probes and Chemical Biology Tools

While direct research applications of this compound in the development of molecular probes and chemical biology tools have not been documented in scientific literature, the molecule's inherent structural features, specifically the terminal alkyne group, make it a potentially valuable building block in this field. The propargyl group (HC≡C-CH₂-) is a well-established functional handle in bioorthogonal chemistry, a set of chemical reactions that can be performed in living systems without interfering with native biochemical processes.

The terminal alkyne of this compound can be employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govwikipedia.org This reaction allows for the efficient and specific covalent linkage of the alkyne-containing molecule to another molecule bearing an azide (B81097) group. In the context of chemical biology, this enables the attachment of this compound to biomolecules or reporter tags. For instance, it could be incorporated into a larger molecule designed to bind to a specific biological target. Subsequent reaction with an azide-functionalized fluorophore or affinity tag (like biotin) would allow for visualization or purification of the target. wikipedia.org

Furthermore, terminal alkynes have been shown to act as selective reactive groups for the active-site cysteine residues in certain enzymes, such as deubiquitinating enzymes and caspases. nih.gov This reactivity can be harnessed to design activity-based probes (ABPs) that covalently label active enzymes in a complex biological sample. While this application has not been specifically demonstrated for this compound, its terminal alkyne functionality suggests its potential as a scaffold for such probes.

Construction of Combinatorial Libraries via Click Chemistry

The concept of click chemistry, introduced by K. Barry Sharpless, focuses on modular, high-yield reactions that are simple to perform and generate minimal byproducts. nih.gov The CuAAC reaction is a prime example and is exceptionally well-suited for the construction of combinatorial libraries. wikipedia.org Combinatorial chemistry aims to synthesize a large number of different but structurally related molecules, which can then be screened for desired properties, such as biological activity.

This compound, with its terminal alkyne, is an ideal candidate for inclusion as a building block in such libraries. A general approach would involve a collection of diverse azide-containing molecules. By reacting these azides with this compound under click chemistry conditions, a library of 1,2,3-triazole-containing compounds can be rapidly generated. The resulting triazole ring is not just a linker but is also metabolically stable and can participate in hydrogen bonding, potentially influencing the biological activity of the final compounds.

This strategy allows for the systematic variation of the substituent introduced via the azide, while keeping the 1-methylphenyl portion of the molecule constant. The efficiency and reliability of the click reaction mean that these libraries can be synthesized in a high-throughput manner, significantly accelerating the discovery of new molecules with potential applications in pharmaceuticals and materials science.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. These interactions include hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, and π-π stacking interactions. The structure of this compound, containing both an aromatic ring and an alkyne group, suggests its potential utility in this field.

The benzene ring of this compound can participate in π-π stacking interactions, a common driving force for the self-assembly of aromatic compounds into larger, ordered structures. nih.gov The presence of the methyl and propargyl substituents can influence the geometry and stability of these stacked arrangements. Furthermore, the gain in aromaticity upon self-assembly can be a significant driving force in the formation of supramolecular polymers. acs.org

In host-guest chemistry, a subfield of supramolecular chemistry, a larger host molecule encapsulates a smaller guest molecule. The size, shape, and electronic properties of this compound make it a potential guest for various host molecules, such as cyclodextrins, calixarenes, and other molecular cages. mdpi.comacs.org Cyclodextrins, for example, have a hydrophobic inner cavity that can accommodate aromatic compounds. mdpi.com The inclusion of this compound within a host molecule could modify its physical properties, such as solubility, or be used to control its reactivity. The specific interactions between the host and the methyl and propargyl groups of the guest would determine the stability and structure of the resulting host-guest complex.

While specific studies on the supramolecular and host-guest chemistry of this compound are not present in the current body of scientific literature, the fundamental properties of its constituent functional groups provide a strong basis for its potential application in the design of novel supramolecular systems and materials.

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Transformations

The propargyl group is a highly versatile functional handle for a multitude of catalytic transformations. Future research is expected to focus on developing novel catalytic systems that can selectively activate and functionalize 1-Methyl-3-prop-2-yn-1-ylbenzene to construct complex molecular architectures.

A primary area of exploration involves gold-catalyzed reactions. Gold catalysts, known for their potent π-Lewis acidity, are exceptionally effective at activating alkyne moieties. nih.govmdpi.com Research on related propargyl substrates demonstrates their participation in diverse transformations, including cycloadditions and cycloisomerizations, to form various carbocyclic and heterocyclic structures. nih.govntnu.edu For instance, gold(I) has been shown to catalyze cycloaddition reactions of propargyl esters with vinyl derivatives to produce highly substituted vinylcyclopropanes. ntnu.edu Similarly, gold(III) catalysts can mediate propargylic substitution followed by cycloisomerization to synthesize polysubstituted furans. mdpi.com Future studies could investigate analogous reactions for this compound, using the m-tolyl group to influence regioselectivity and reactivity, potentially leading to novel indene (B144670) derivatives or other fused ring systems.

Another promising frontier is the development of palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, a robust method for forming C(sp)-C(sp²) bonds, is a foundational reaction for synthesizing and functionalizing arylalkynes. wikipedia.orgorganic-chemistry.org While traditionally used to construct the arylalkyne bond itself (e.g., coupling 1-bromo-3-methylbenzene with propyne), future research could explore post-synthetic modifications of this compound using this methodology under milder, more sustainable conditions, such as in aqueous media or with lower catalyst loadings. wikipedia.orgorganic-chemistry.org

However, the development of these transformations is not without challenges. The specific electronic and steric properties imparted by the m-tolyl group can influence reaction outcomes. In a recent study on sulfonium (B1226848) salt-mediated difunctionalization of alkynes, the closely related compound prop-2-yn-1-ylbenzene was found to be an unsuitable substrate under the optimized conditions, failing to yield the expected Z-alkenyl phosphorothioates. researchgate.netacs.org This highlights the need for catalyst and reaction condition tuning to accommodate the specific reactivity of propargylbenzenes. Overcoming these limitations through the design of new ligands or catalytic systems represents a significant area for future investigation.

| Catalytic Approach | Potential Transformation of this compound | Key Research Goal |

| Gold-Catalyzed Cycloaddition | Formation of vinylcyclopropane (B126155) or cyclopentadiene (B3395910) derivatives | Controlling diastereoselectivity and exploring tandem reactions. ntnu.eduresearchgate.net |

| Gold-Catalyzed Cycloisomerization | Synthesis of substituted indenes or other fused polycyclic systems | Investigating the directing effects of the m-tolyl group. nih.govresearchgate.net |

| Palladium-Catalyzed Coupling | Post-synthetic functionalization of the alkyne or aromatic ring | Developing sustainable and atom-economical coupling protocols. wikipedia.orgorganic-chemistry.org |

| Novel Difunctionalization | Addition of two different functional groups across the alkyne | Overcoming substrate limitations observed in related systems. researchgate.netacs.org |

Advanced Integration into Next-Generation Materials

The rigid, linear structure of the propargyl group, combined with the aromatic character of the tolyl ring, makes this compound an attractive building block for next-generation materials. Its bifunctionality allows it to be incorporated into polymers and other macromolecular structures, imparting unique thermal, electronic, or optical properties.

One of the most promising applications is in the synthesis of novel polymers. The terminal alkyne can participate in various polymerization reactions, including alkyne polycyclotrimerization to form highly cross-linked, thermally stable resins, or serve as a monomer in transition-metal-catalyzed polymerizations. The Sonogashira coupling is particularly relevant here, as it is widely used to create conjugated polymers where aryl and alkyne units alternate. wikipedia.org These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The m-methyl substituent on the benzene (B151609) ring in this compound could enhance the solubility and processability of such polymers, a common challenge in materials fabrication.

Furthermore, the propargyl group is a key functional group for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction could be used to graft this compound onto polymer backbones or surfaces, thereby modifying their properties. This approach could be used to create functional coatings, new stationary phases for chromatography, or to construct complex, well-defined macromolecular architectures like dendrimers.

Future research will likely focus on the controlled polymerization of this compound and its derivatives, as well as its integration into copolymers to fine-tune material properties. The synthesis of well-defined oligomers and polymers and the subsequent characterization of their thermal, mechanical, and photophysical properties will be crucial steps toward their use in advanced applications.

| Material Type | Potential Role of this compound | Prospective Application |

| Conjugated Polymers | Monomer unit in Sonogashira or related polymerizations | Organic electronics (OLEDs, OPVs), sensors. wikipedia.org |

| Thermosetting Resins | Monomer for polycyclotrimerization | High-performance composites, aerospace materials. |

| Functionalized Surfaces | Surface modification via "click" chemistry | Biocompatible coatings, specialized chromatographic phases. |

| Dendrimers | Core or branching unit | Drug delivery, catalysis. |

Development of Predictive Theoretical Methodologies

As the complexity of catalytic systems and material targets grows, theoretical and computational methods become indispensable for guiding experimental work. For a molecule like this compound, predictive methodologies can provide profound insights into its reactivity, electronic structure, and potential for forming stable materials, thereby accelerating the discovery process.

Density Functional Theory (DFT) is a powerful tool for this purpose. DFT calculations can be employed to model reaction pathways for the catalytic transformations discussed in section 7.1. For example, computational studies on gold-catalyzed reactions of propargyl esters have been used to elucidate complex multi-step mechanisms, including rearrangements and annulations, and to rationalize observed product selectivities. researchgate.net Similar in-silico studies on this compound could predict the transition state energies for various competing pathways, helping to identify the most favorable reaction conditions.

Furthermore, DFT-based descriptors can predict the intrinsic reactivity of different sites within the molecule. The electrophilic and nucleophilic character of the carbon atoms in both the alkyne and the aromatic ring can be quantified using concepts from information-theoretic approaches in DFT. nih.gov Such analyses can predict the regioselectivity of reactions like electrophilic aromatic substitution on the tolyl ring or nucleophilic attack on the alkyne, guiding the synthesis of specific isomers. nih.gov

In the context of materials science, theoretical modeling can predict the electronic and photophysical properties of polymers derived from this compound. Calculations can determine the HOMO-LUMO gap, which is critical for electronic applications, as well as simulate absorption and emission spectra. This allows for the virtual screening of different polymer structures to identify promising candidates for specific applications before undertaking their synthesis. Theoretical studies on the reaction kinetics of the propargyl radical itself have also been performed to understand its behavior in different environments, which can be relevant for understanding polymerization and degradation mechanisms. nih.gov

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound and related compounds in the future.

| Theoretical Method | Application to this compound | Research Outcome |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles for catalytic cycles. | Rationalization of product formation and prediction of optimal catalysts. researchgate.net |

| Reactivity Descriptors (from DFT) | Prediction of regioselectivity for electrophilic and nucleophilic attack. | Guidance for synthetic strategy to target specific isomers. nih.gov |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra of derived polymers. | In-silico design of materials with desired optical/electronic properties. |

| Master Equation/TST Modeling | Analysis of reaction kinetics and radical stability. | Understanding polymerization initiation and material degradation pathways. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-3-prop-2-yn-1-ylbenzene, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via alkyne acylation using protocols adapted from analogous propargyl derivatives. A validated approach involves reacting terminal alkynes with acylating agents (e.g., N-acylbenzotriazole) in ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) with ZnCl₂ catalysis (5–10 mol%). Optimize yield by screening temperatures (80–120°C), reaction times (12–24 h), and solvent polarity. Monitor progress via TLC (hexane:ethyl acetate 4:1) and purify by silica gel chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

- Methodological Answer :

- 1H NMR : Methyl protons appear as a singlet at δ 2.3 ppm; propargyl -CH₂- as a triplet (δ 2.8–3.0 ppm, J = 2.5 Hz). Terminal alkyne protons (≡C-H) show a triplet at δ 1.9–2.1 ppm.

- 13C NMR : Alkyne carbons resonate at δ 70–85 ppm (sp-hybridized).

- IR : Confirm C≡C stretch at ~2100 cm⁻¹.

- MS : Molecular ion peak at m/z 130.08 (C₁₀H₁₀⁺) with fragmentation patterns matching propargyl cleavage .

Q. How should experimental procedures be documented to ensure reproducibility of synthesis and characterization?

- Methodological Answer : Follow Beilstein Journal guidelines:

- Synthesis : Report exact molar ratios, catalyst concentrations, and purification steps (e.g., column chromatography conditions).

- Characterization : Include full spectral data (NMR, IR, MS) in supporting information. For known compounds, cite literature retention indices (GC-MS) or melting points. For novel compounds, provide elemental analysis (C, H, N ±0.4%) and high-resolution MS .

Advanced Research Questions

Q. How can hydrogen bonding patterns and crystal packing of this compound be systematically analyzed using graph set theory?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) at 100 K. Refine structures using SHELXL-2018 with Hirshfeld atom refinement for H-atom positions. Apply graph set analysis (Bernstein et al., 1995) to classify hydrogen bonds:

- Motifs : Identify chains (C(4)), rings (R₂²(8)), or discrete (D) interactions.

- Tools : Use Mercury software to calculate interaction geometries (d, θ) and assign descriptors. Compare with CSD-derived statistics for similar propargyl aromatics .

Q. What strategies resolve contradictions between computational predictions and experimental structural data (e.g., bond lengths, angles)?

- Methodological Answer :

- Validation : Cross-check DFT-optimized structures (B3LYP/6-31G*) against SC-XRD data. Use SHELXPRO to detect missed symmetry (ADDSYM command) and verify residual electron density maps for disorder.

- Error Analysis : For bond-length discrepancies >0.02 Å, reassess data collection (e.g., crystal decay, resolution <0.8 Å). Apply TWINLAW in SHELXL to check for twinning .

Q. How can Cambridge Structural Database (CSD) surveys inform crystallization strategies for derivatives of this compound?

- Methodological Answer :

- Substructure Search : Use ConQuest (CSD v5.39+) to query propargyl-substituted aromatics. Filter hits by R-factor <5% and resolution <0.8 Å.

- Packing Analysis : Identify common solvents (e.g., ethanol, dichloromethane) and intermolecular interactions (e.g., π-stacking distances <3.8 Å). Apply Mercury’s "Packing Similarity" to design co-crystallization experiments with complementary hydrogen-bond donors .

Q. What advanced methods validate the electronic effects of the propargyl group on the aromatic ring in this compound?

- Methodological Answer :

- Computational : Perform NBO analysis (Gaussian 16) to quantify hyperconjugation (C≡C→ ring). Compare Mulliken charges with methyl-substituted analogs.

- Experimental : Use UV-Vis spectroscopy (acetonitrile, 200–400 nm) to assess bathochromic shifts from π→π* transitions. Correlate with Hammett σp values for substituent effects .

Data Analysis and Validation

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Reproducibility : Re-synthesize compounds using cited protocols. Verify purity via HPLC (C18 column, 90:10 MeOH:H₂O).

- Cross-Validation : Compare with CSD-derived melting points (MERCURY’s "Mogul" tool) or PubChem data (ensure source reliability). Discrepancies >5°C warrant re-evaluation of polymorphic forms .

Q. What crystallographic validation tools are critical for ensuring the accuracy of reported structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.